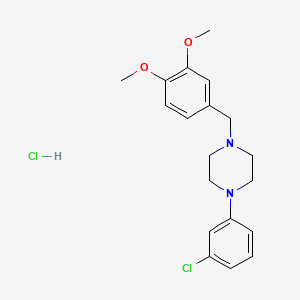
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group and a 3-chlorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzyl chloride and 3-chlorophenylpiperazine.
Reaction Conditions: The reaction between 3,4-dimethoxybenzyl chloride and 3-chlorophenylpiperazine is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane.
Formation of the Product: The reaction mixture is stirred at room temperature for several hours, leading to the formation of 1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine.
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and specific oxidizing or reducing agents.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as its effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic properties.
Biological Studies: It is used in biological studies to investigate its interactions with various biological targets, such as receptors and enzymes.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other piperazine derivatives and related compounds.
Industrial Applications: It may be used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific pharmacological activity being studied.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-4-phenylpiperazine: Lacks the chlorine atom in the phenyl group, which may result in different pharmacological properties.
1-(3,4-Dimethoxybenzyl)-4-(4-chlorophenyl)piperazine: The chlorine atom is positioned differently, potentially affecting its interaction with biological targets.
1-(3,4-Dimethoxybenzyl)-4-(2-chlorophenyl)piperazine: The chlorine atom is in the ortho position, which may influence its chemical reactivity and pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
64011-19-4 |
|---|---|
Formule moléculaire |
C19H24Cl2N2O2 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c1-23-18-7-6-15(12-19(18)24-2)14-21-8-10-22(11-9-21)17-5-3-4-16(20)13-17;/h3-7,12-13H,8-11,14H2,1-2H3;1H |
Clé InChI |
LSAMLDKFRJKZEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


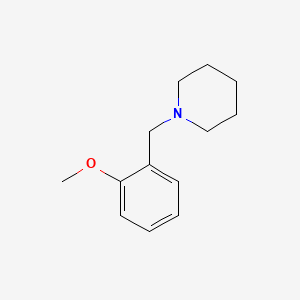
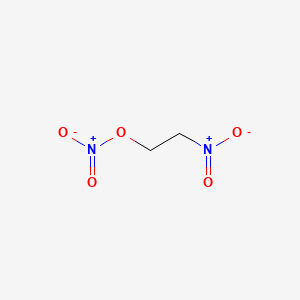
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
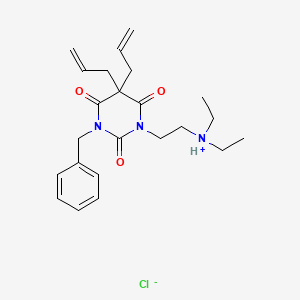
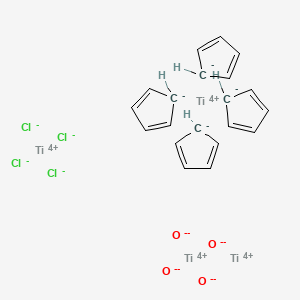
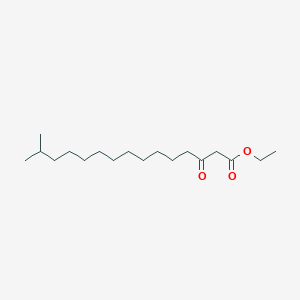
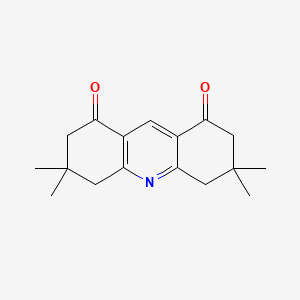
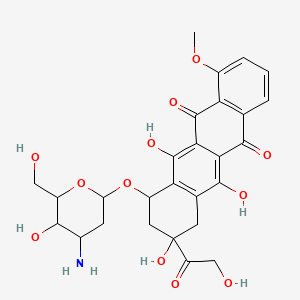
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
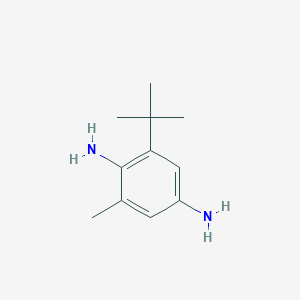
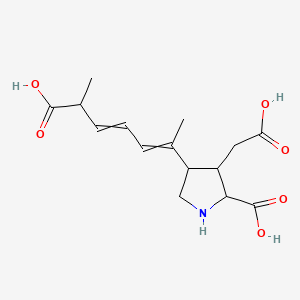
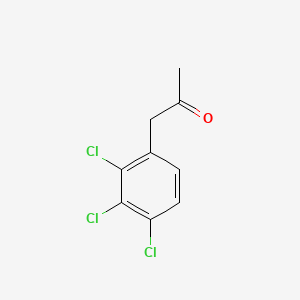
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
